molecular formula C13H22N4 B13882472 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine

Cat. No.: B13882472
M. Wt: 234.34 g/mol
InChI Key: VBIZMIROIBMBKP-UHFFFAOYSA-N
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Description

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a diamine group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,3-diamine and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at around 70-80°C.

    Reaction Mechanism: The benzene-1,3-diamine undergoes nucleophilic substitution with 4-methylpiperazine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)aniline
  • N-(4-methylpiperazin-1-yl)benzene-1,3-diamine
  • 4-(4-methylpiperazin-1-yl)benzene-1,3-diamine

Uniqueness

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine

InChI

InChI=1S/C13H22N4/c1-16-7-9-17(10-8-16)6-5-15-13-4-2-3-12(14)11-13/h2-4,11,15H,5-10,14H2,1H3

InChI Key

VBIZMIROIBMBKP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC2=CC=CC(=C2)N

Origin of Product

United States

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